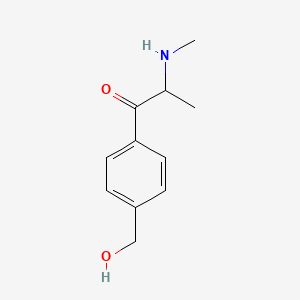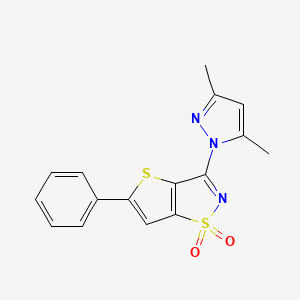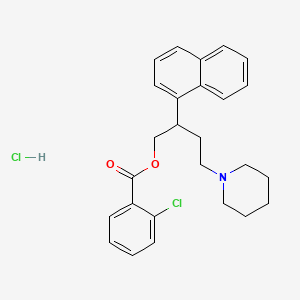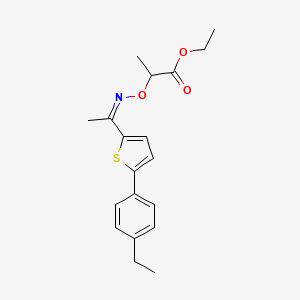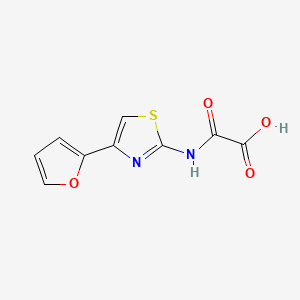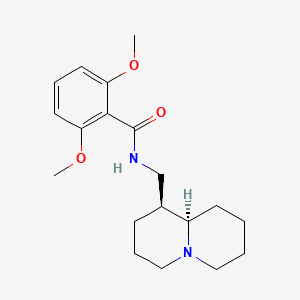
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt is a complex organic compound that belongs to the class of amides. This compound is characterized by the presence of a phosphonothio group, which is a derivative of phosphonic acid where one of the oxygen atoms is replaced by sulfur. The monolithium salt form indicates that the compound is stabilized by lithium ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt typically involves multiple steps. One common method includes the reaction of propanamide with a phosphonothioethylamine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under specific temperature and pressure conditions. The use of continuous flow reactors can also be employed to increase efficiency and yield. Purification steps such as crystallization or chromatography are often necessary to obtain the pure monolithium salt form.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt can undergo various chemical reactions, including:
Oxidation: The phosphonothio group can be oxidized to form phosphonic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonothio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt involves its interaction with specific molecular targets. The phosphonothio group can form strong bonds with metal ions, making it useful in chelation therapy. Additionally, the amide group can interact with proteins and enzymes, potentially inhibiting their activity. The lithium ion plays a role in stabilizing the compound and enhancing its solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanamide: A simpler amide without the phosphonothio group.
Phosphonothioethylamine: Contains the phosphonothio group but lacks the amide functionality.
Lithium salts of other amides: Similar in terms of lithium stabilization but differ in their specific functional groups.
Uniqueness
Propanamide, 3-((2-(phosphonothio)ethyl)amino)-, monolithium salt is unique due to the combination of the amide and phosphonothio groups, along with lithium stabilization. This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler compounds.
Eigenschaften
CAS-Nummer |
127914-02-7 |
|---|---|
Molekularformel |
C5H12LiN2O4PS |
Molekulargewicht |
234.2 g/mol |
IUPAC-Name |
lithium;2-[(3-amino-3-oxopropyl)amino]ethylsulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C5H13N2O4PS.Li/c6-5(8)1-2-7-3-4-13-12(9,10)11;/h7H,1-4H2,(H2,6,8)(H2,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
BXYKPZBSAMBLGI-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C(CNCCSP(=O)(O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


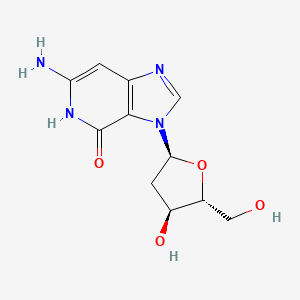
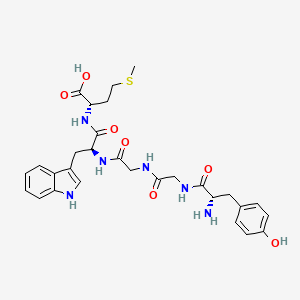
![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
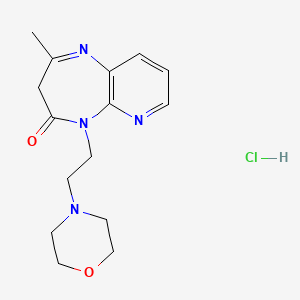
![4,11,13-trimethyl-5-(2-pyridin-4-ylethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12745412.png)
